molecular formula C10H17N3 B2613575 cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine CAS No. 1936332-73-8

cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine

Cat. No.: B2613575
CAS No.: 1936332-73-8
M. Wt: 179.267
InChI Key: LAGZJIPWXNYSNR-UHFFFAOYSA-N
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Description

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine is a heterocyclic amine featuring a 1H-imidazole core substituted at position 2 with a cyclopropylmethanamine group and at position 5 with a propan-2-yl (isopropyl) moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as adenosine receptors . Its synthesis likely follows methods analogous to related imidazole derivatives, involving coupling reactions between amine precursors and halogenated intermediates under reflux conditions in polar solvents like THF/EtOH .

Properties

IUPAC Name

cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-6(2)8-5-12-10(13-8)9(11)7-3-4-7/h5-7,9H,3-4,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGZJIPWXNYSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an isopropyl-substituted imidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives .

Scientific Research Applications

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a broader class of 1H-imidazol-2-yl methanamine derivatives. Below are its closest structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Properties/Applications
Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine C10H17N3 ~179.27 (calculated) Cyclopropyl (C2), Propan-2-yl (C5) N/A Potential adenosine receptor ligand
[1-(2-Methylpropyl)-1H-imidazol-2-yl]methanamine C8H15N3 153.23 2-Methylpropyl (C1) 1216209-29-8 Liquid at room temperature; used in ligand synthesis
1-(1H-Imidazol-2-yl)methanamine (Compound 14) C4H7N3 97.12 None (unsubstituted imidazole) N/A Intermediate in adenosine receptor-targeting molecules
1-[(2R)-1-(Propan-2-yl)pyrrolidin-2-yl]methanamine C8H18N2 142.24 Pyrrolidine-propan-2-yl hybrid 387-88-2 Chiral building block for drug design

Substituent-Driven Property Differences

  • Steric Effects : The bulky propan-2-yl substituent at position 5 may hinder binding to flat receptor pockets, unlike the smaller 2-methylpropyl group in [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine .
  • Synthetic Complexity : Introducing cyclopropyl and propan-2-yl groups requires multi-step synthesis, contrasting with simpler derivatives like Compound 14, which are commercially available .

Biological Activity

Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine, with the molecular formula C10H17N3, is a derivative of imidazole, characterized by its unique structural features that include a cyclopropyl group and an isopropyl group attached to the imidazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways and targets depend on the context of its application, including potential antimicrobial and anti-inflammatory properties.

Research Findings

Recent studies have indicated that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a table summarizing key differences among related imidazole derivatives:

Compound NameStructure FeaturesNotable Activities
Cyclopropyl[5-(methyl)-1H-imidazol-2-yl]methanamineContains methyl groupModerate antimicrobial activity
Cyclopropyl[5-(ethyl)-1H-imidazol-2-yl]methanamineContains ethyl groupLimited anti-inflammatory effects
This compound Contains both cyclopropyl and isopropyl groupsPotentially enhanced activity due to structural complexity

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound may be effective in combating bacterial infections.

Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory effects were assessed using an animal model of inflammation. The administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This points toward its potential use in therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting with imidazole ring formation, followed by cyclopropane functionalization. For example, imidazole intermediates can be synthesized via condensation reactions using aldehydes and amines under reflux. Deprotection steps (e.g., using HCl in dioxane) are critical for final amine formation, as demonstrated in analogous imidazole derivatives . Yield optimization requires precise control of stoichiometry, temperature, and catalysts (e.g., POCl₃ for cyclization). Recrystallization from MeOH/Et₂O or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on imidazole ring protons (δ 6.5–7.5 ppm) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm). 2D NMR (COSY, HSQC) clarifies connectivity.
  • IR : Confirm NH₂ stretches (~3300 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., C₁₀H₁₆N₃) with <2 ppm error. Contradictions in data may arise from tautomerism; DFT calculations (e.g., B3LYP/6-31G*) help predict stable tautomers .

Q. What purification strategies are effective for removing by-products in the final synthesis step?

  • Methodological Answer : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for polar impurities. For hydrophobic by-products, silica gel chromatography with ethyl acetate/hexane mixtures (3:7 to 1:1) is effective. Crystallization in mixed solvents (e.g., EtOAc/hexane) enhances purity, as shown in structurally similar methanamine derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : DFT methods (e.g., B3LYP with 6-311++G** basis set) calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and redox behavior. For thermochemical accuracy, hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 functional) reduce errors in bond dissociation energies . Pair with solvent models (PCM) to simulate aqueous/organic environments .

Q. What strategies resolve contradictions between experimental and computational data in molecular geometry?

  • Methodological Answer : X-ray crystallography (using SHELX for refinement ) provides ground-truth geometry. Discrepancies with DFT-optimized structures often arise from crystal packing effects. Use dispersion-corrected functionals (e.g., ωB97X-D) to improve van der Waals interactions. For flexible moieties (e.g., cyclopropyl), perform conformational searches (Monte Carlo or MD simulations) to identify low-energy states .

Q. How can in vitro assays evaluate the pharmacological activity of this compound, and what are common pitfalls?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves.
  • Cellular Uptake : Radiolabeling (³H or ¹⁴C) or LC-MS quantitation assesses membrane permeability.
  • Pitfalls : False positives may arise from aggregation or redox cycling. Include controls (e.g., 1% DMSO vehicle) and orthogonal assays (SPR, ITC) for validation. Structural analogs in imidazole-methanamine classes show antimicrobial activity, suggesting similar evaluation frameworks .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

  • Methodological Answer : Small molecule crystallography (using SHELXL ) requires high-quality crystals grown via vapor diffusion (e.g., Et₂O into CHCl₃). Challenges include disorder in the cyclopropyl group or imidazole ring. Apply restraints/constraints during refinement and use twin correction algorithms for overlapping lattices. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve accuracy .

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